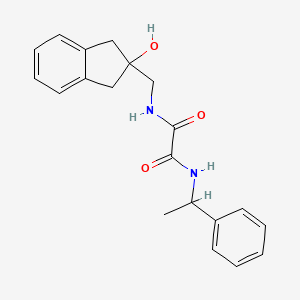
N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide" is a type of oxalamide derivative. Oxalamides are known to influence the crystallization behavior of poly(hydroxyalkanoate)s (PHAs) by acting as nucleators, which can enhance the crystallization rate of these biopolymers . The presence of phenyl groups in oxalamide compounds has been shown to increase nucleation efficiency and compatibility within the PHA matrix . Additionally, oxalamides have been synthesized through novel synthetic approaches, such as the one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides, which involves rearrangement sequences to produce both di- and mono-oxalamides .
Synthesis Analysis
The synthesis of oxalamide compounds can be achieved through innovative methods, including acid-catalyzed rearrangements of oxiranes. A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which is operationally simple and high yielding . This method provides a new pathway for the synthesis of anthranilic acid derivatives and oxalamides, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxalamide derivatives can be characterized using various spectroscopic techniques. For instance, the related compound N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide has been characterized by 1H- and 13C-NMR spectroscopy, and its crystal structure has been determined through X-ray crystallography . These techniques provide insights into the molecular conformation and supramolecular interactions, which are essential for understanding the behavior of oxalamide compounds.
Chemical Reactions Analysis
Oxalamide compounds can participate in various chemical reactions due to their functional groups. The presence of phenyl groups, as seen in the compound of interest, can influence the reactivity and interaction with other molecules. For example, the phenyl group in oxalamide nucleators has been shown to significantly enhance the crystallization of PHAs . The reactivity of oxalamides can also be tailored through synthetic modifications, as demonstrated by the novel synthetic approaches for their preparation .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide compounds are crucial for their application as nucleators in the crystallization of PHAs. The addition of oxalamide compounds with phenyl groups to PHAs increases the crystallization temperature and crystallinity, while decreasing the isothermal crystallization time . These changes in physical properties indicate that oxalamides can significantly affect the material properties of PHAs, making them more suitable for various applications.
科学的研究の応用
Orexin Receptor Antagonism and Sleep Modulation
Research indicates that N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide may play a role in sleep modulation through its impact on orexin receptors. The study by Dugovic et al. (2009) found that selective antagonism of orexin receptors, particularly OX2R, initiates and prolongs sleep, implying a potential application of this compound in sleep disorders (Dugovic et al., 2009).
Monoamine-Containing Neurons
The effect of phenylethylamine, a component of the compound , on central and peripheral monoamine-containing neurons was investigated by Fuxe et al. (1967). This research can provide insights into the neurological impact of N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide (Fuxe et al., 1967).
Hydroxylation and Chemical Synthesis
Mamedov et al. (2016) detailed a novel synthetic approach for compounds like N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide. This study's methodology could be crucial for the efficient synthesis of similar chemical structures (Mamedov et al., 2016).
Water Oxidation and Catalysis
In the context of water oxidation catalysis, Garrido‐Barros et al. (2015) examined the role of ligands similar to N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide. The study provides insights into how such compounds can influence catalytic processes, particularly in water oxidation (Garrido‐Barros et al., 2015).
NMDA Receptor Antagonism
Research on NMDA receptor antagonists, such as the study by Tamiz et al. (1998), can shed light on the neurological applications of N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide, particularly in the context of neuropharmacology (Tamiz et al., 1998).
特性
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(15-7-3-2-4-8-15)22-19(24)18(23)21-13-20(25)11-16-9-5-6-10-17(16)12-20/h2-10,14,25H,11-13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYKGXXWBQJLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

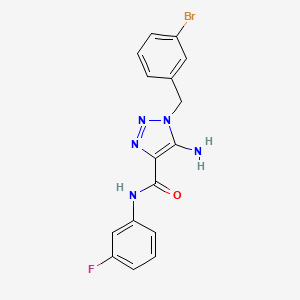
amino}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3007839.png)
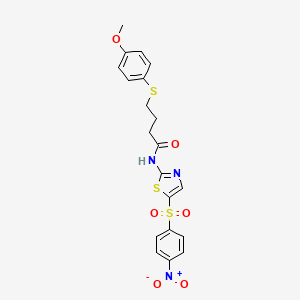
![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide](/img/structure/B3007843.png)

![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate](/img/structure/B3007846.png)
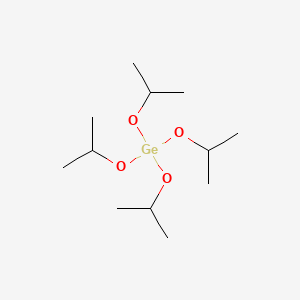
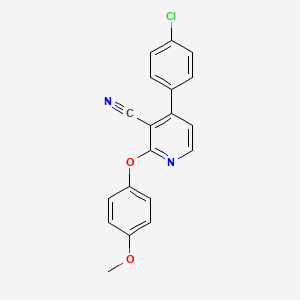

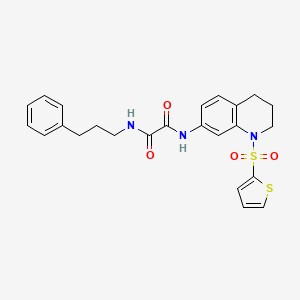
![1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B3007854.png)

![2-(4-Methoxyphenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone](/img/structure/B3007858.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)